2-amino-N-(2-chloropyridin-3-yl)benzamide
Overview
Description
2-amino-N-(2-chloropyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features an amino group attached to a benzamide structure, with a chloropyridinyl substituent, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
- The primary target of 2-amino-N-(2-chloropyridin-3-yl)benzamide is not explicitly mentioned in the available literature. However, related analogs within the 2-aminothiazole scaffold have shown potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- However, considering its structural similarity to other 2-aminothiazole derivatives, it may impact various cellular processes, including signal transduction, cell cycle regulation, and apoptosis .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Scientists continue to explore its potential in drug development, aiming to enhance clinical outcomes and minimize side effects . 🌟
Biochemical Analysis
Biochemical Properties
2-amino-N-(2-chloropyridin-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . The compound’s ability to interact with enzymes such as kinases and phosphatases suggests its potential role in modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to an accumulation or depletion of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-(2-chloropyridin-3-yl)benzamide can be synthesized through a condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethylformamide (DMF), and refluxing the mixture for several hours. The product is then isolated through silica gel column chromatography and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-chloropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: It can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
2-amino-N-(2-chloropyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(pyridin-2-yl)benzamide: Similar structure but lacks the chlorine substituent on the pyridine ring.
2-amino-N-(3-pyridinyl)benzamide: Another analog with the amino group attached to a different position on the pyridine ring.
Uniqueness
2-amino-N-(2-chloropyridin-3-yl)benzamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N-(2-chloropyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPYXKVYVYAEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241891 | |
Record name | o-Amino-N-(2-chloro-3-pyridyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956-30-9 | |
Record name | 2-Amino-N-(2-chloro-3-pyridinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Amino-N-(2-chloro-3-pyridyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Amino-N-(2-chloro-3-pyridyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-amino-N-(2-chloro-3-pyridyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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